Ethyl 5-chlorofuran-2-carboxylate

lipophilicity drug-likeness physicochemical profiling

Ethyl 5-chlorofuran-2-carboxylate (CAS 4301-39-7; synonym: 5-chloro-2-furancarboxylic acid ethyl ester) is a heterocyclic ester with the molecular formula C₇H₇ClO₃ and a molecular weight of 174.58 g/mol. The compound features a furan ring substituted with a chlorine atom at the 5-position and an ethyl carboxylate ester at the 2-position, placing it within the broader class of 5-halofuran-2-carboxylate esters.

Molecular Formula C7H7ClO3
Molecular Weight 174.58 g/mol
Cat. No. B6640087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-chlorofuran-2-carboxylate
Molecular FormulaC7H7ClO3
Molecular Weight174.58 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(O1)Cl
InChIInChI=1S/C7H7ClO3/c1-2-10-7(9)5-3-4-6(8)11-5/h3-4H,2H2,1H3
InChIKeyCUBNSRFLRNKOBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-Chlorofuran-2-Carboxylate: Physicochemical Identity and Procurement-Relevant Classification


Ethyl 5-chlorofuran-2-carboxylate (CAS 4301-39-7; synonym: 5-chloro-2-furancarboxylic acid ethyl ester) is a heterocyclic ester with the molecular formula C₇H₇ClO₃ and a molecular weight of 174.58 g/mol . The compound features a furan ring substituted with a chlorine atom at the 5-position and an ethyl carboxylate ester at the 2-position, placing it within the broader class of 5-halofuran-2-carboxylate esters . Its primary documented roles are as a synthetic intermediate in medicinal chemistry and as a key structural moiety in European Pharmacopoeia (EP) impurity reference standards for the corticosteroid APIs mometasone furoate (EP Impurity T) and fluticasone furoate (EP Impurity J) [1][2].

Why Ethyl 5-Chlorofuran-2-Carboxylate Cannot Be Casually Substituted by Its Bromo, Fluoro, Methyl-Ester, or Unsubstituted Analogs


Within the 5-halofuran-2-carboxylate ester family, halogen identity (Cl vs. Br vs. F vs. H) and ester alkyl group (ethyl vs. methyl) produce quantifiable differences in lipophilicity, molecular weight, leaving-group potential, and cross-coupling reactivity that are decisive for synthetic route design and regulatory compliance. The chlorine substituent provides an intermediate carbon–halogen bond dissociation energy (~96 kcal/mol for C–Cl vs. ~81 kcal/mol for C–Br in aryl systems), enabling chemoselective transformations where the bromo analog would undergo premature oxidative addition [1]. Furthermore, the 5-chlorofuran-2-carboxylate moiety is specifically codified in EP monographs for corticosteroid impurity reference standards—neither the 5-bromo, 5-fluoro, nor des-halo analogs serve as valid surrogates for these certified reference materials [2]. The quantitative evidence below substantiates why procurement decisions must be compound-specific rather than class-generic.

Quantitative Differentiation Evidence for Ethyl 5-Chlorofuran-2-Carboxylate vs. Its Closest Analogs


Lipophilicity (LogP) Head-to-Head: Chloro Analog Is ~0.74 Log Units Less Lipophilic Than the Bromo Analog

Ethyl 5-chlorofuran-2-carboxylate exhibits a predicted LogP of approximately 1.48, compared to a predicted LogP of 2.22 for ethyl 5-bromofuran-2-carboxylate [1][2]. This 0.74 log-unit difference translates to an approximately 5.5-fold lower octanol–water partition coefficient for the chloro compound, which has direct implications for aqueous solubility, membrane permeability, and chromatographic retention behavior in reversed-phase HPLC method development. For comparison, the unsubstituted ethyl furan-2-carboxylate has an even lower LogP (~1.12 estimated from structural prediction) and methyl 5-chlorofuran-2-carboxylate has a predicted LogP of 1.72 .

lipophilicity drug-likeness physicochemical profiling

Molecular Weight Differentiation: 20% Lower MW Than the Bromo Analog Favors Fragment-Based and Pharmacokinetic Optimization Strategies

With a molecular weight of 174.58 g/mol, ethyl 5-chlorofuran-2-carboxylate is 44.45 g/mol (20.3%) lighter than ethyl 5-bromofuran-2-carboxylate (MW 219.03 g/mol) . This substantial mass difference situates the chloro compound more favorably within the 'rule-of-three' fragment space (MW < 300) commonly used for fragment-based lead discovery, whereas the bromo analog approaches the upper mass limit for efficient fragment elaboration. The chloro compound also has a lower predicted density (estimated ~1.3 g/cm³) compared to the bromo analog (measured density 1.52–1.533 g/cm³), reducing mass-bulk contribution in formulation .

molecular weight fragment-based drug design pharmacokinetics

Carbon–Halogen Bond Dissociation Energy Gap of ~15 kcal/mol Enables Chemoselective Cross-Coupling vs. Bromo Analog

The C–Cl bond in aryl/heteroaryl systems has a bond dissociation energy (BDE) of approximately 96 kcal/mol, compared to approximately 81 kcal/mol for C–Br bonds [1]. This ~15 kcal/mol gap is catalytic in practice: under standard Pd(0)-catalyzed cross-coupling conditions (e.g., Suzuki–Miyaura, Buchwald–Hartwig), the bromo analog undergoes oxidative addition at significantly lower temperatures (typically 25–60°C) than the chloro analog (typically 80–120°C with standard ligands), enabling sequential or orthogonal coupling strategies wherein the bromo substituent reacts first, leaving the chloro substituent available for a subsequent transformation [2]. The 5-chloro substituent on furan also participates in nucleophilic aromatic substitution (SNAr) reactions, a pathway unavailable to the 5-fluoro analog due to the stronger C–F bond (BDE ~126 kcal/mol) [1].

chemoselectivity cross-coupling C–H functionalization

Regulatory Impurity Standard Exclusivity: 5-Chlorofuran-2-Carboxylate Moiety Is Specifically Codified in EP Monographs for Mometasone and Fluticasone Impurities

The 5-chlorofuran-2-carboxylate ester moiety is explicitly specified in European Pharmacopoeia impurity monographs for two high-volume corticosteroid APIs: Mometasone Furoate EP Impurity T (systematic name: 9,21-dichloro-11β-hydroxy-16α-methyl-3,20-dioxopregna-1,4-dien-17-yl 5-chlorofuran-2-carboxylate; MW 555.87; formula C₂₇H₂₉Cl₃O₆) and Fluticasone Furoate EP Impurity J (systematic name: 6α,9-difluoro-17β-[[(fluoromethyl)sulfanyl]carbonyl]-11β-hydroxy-16α-methyl-3-oxoandrosta-1,4-dien-17α-yl 5-chlorofuran-2-carboxylate; MW 573.02; formula C₂₇H₂₈ClF₃O₆S) [1]. These impurities arise from side reactions during API manufacture when trace 5-chlorofuran-2-carboxylic acid (from the furoate ester precursor) couples with the corticosteroid core. The 5-bromo or 5-fluoro analogs are structurally distinct and do not co-elute with these specified impurities, meaning they cannot substitute as reference standards in validated analytical methods .

pharmaceutical impurity reference standard European Pharmacopoeia

Physicochemical Property Triangulation: The Chloro Compound Occupies a Distinct Parameter Space Separating It from All Nearest Analogs

When key physicochemical parameters are triangulated across the 5-halofuran-2-carboxylate ethyl ester series, ethyl 5-chlorofuran-2-carboxylate occupies a unique position: it is the only analog combining molecular weight below 180 g/mol, LogP below 1.5, and a carbon–halogen bond capable of both Pd-catalyzed cross-coupling and nucleophilic aromatic substitution under practical conditions . The bromo analog (MW 219, LogP 2.22) is substantially more lipophilic and heavier; the fluoro analog is lighter but essentially inert to SNAr; the des-halo analog (MW 140, LogP ~1.1) lacks a synthetic handle at the 5-position entirely; the methyl ester analog (MW 161, LogP 1.72) trades lipophilicity for lower steric bulk [1]. This multidimensional differentiation means that no single comparator can replicate the full property profile of the target compound for applications requiring balanced lipophilicity, moderate molecular weight, and synthetic versatility at the 5-position.

physicochemical property space PCA analysis procurement specification

Procurement-Driven Application Scenarios for Ethyl 5-Chlorofuran-2-Carboxylate Based on Quantitative Differentiation Evidence


Sequential Orthogonal Cross-Coupling in Medicinal Chemistry Library Synthesis

When designing a 2,5-difunctionalized furan scaffold where the 5-position must be elaborated after the 2-position ester has undergone transformation, ethyl 5-chlorofuran-2-carboxylate is the preferred substrate. The C–Cl bond (BDE ~96 kcal/mol) remains intact during initial amidation, hydrolysis, or transesterification of the ethyl ester, then undergoes Pd-catalyzed Suzuki–Miyaura or Buchwald–Hartwig coupling at 80–120°C in a subsequent step [1]. By contrast, ethyl 5-bromofuran-2-carboxylate (C–Br BDE ~81 kcal/mol) risks premature oxidative addition under the same initial conditions, compromising chemoselectivity. This orthogonal reactivity strategy has been exploited in the synthesis of 5-arylfuran-2-carboxylate libraries for biological screening [2].

Certified Reference Standard Procurement for Corticosteroid Impurity Profiling (QC/QA and Regulatory Submission)

Analytical laboratories performing impurity profiling of mometasone furoate or fluticasone furoate API batches under EP monograph requirements must procure the 5-chlorofuran-2-carboxylate-derived impurity reference standards (EP Impurity T and EP Impurity J, respectively) [1][2]. The 5-chloro substituent is structurally required for identity match and co-elution with the process impurity formed during API manufacture when trace 5-chlorofuran-2-carboxylic acid (from the furoyl chloride reagent) couples with the corticosteroid 17-hydroxyl group. Neither the 5-bromo nor 5-fluoro analogs meet this regulatory identity requirement; their use would invalidate system suitability criteria in validated HPLC methods [3].

Fragment-Based Drug Discovery Where Balanced Lipophilicity (LogP < 1.5) and Synthetic Tractability Are Jointly Required

In fragment-based screening campaigns operating under the 'rule of three' (MW < 300, LogP ≤ 3), ethyl 5-chlorofuran-2-carboxylate (MW 174.58, predicted LogP ~1.48) offers a favorable starting point relative to the bromo analog (LogP 2.22, MW 219) [1]. The 0.74 log-unit lower lipophilicity translates to reduced non-specific binding and improved aqueous solubility—critical factors in biophysical screening assays (SPR, NMR, DSF). Simultaneously, the chlorine atom provides a synthetic elaboration vector for hit expansion, a capability absent in the unsubstituted ethyl furan-2-carboxylate. The ethyl ester also provides a moderate LogP advantage over the methyl ester analog (LogP 1.72), which may be slightly too lipophilic for some fragment library designs [2].

Synthesis of α4β2 Nicotinic Acetylcholine Receptor Agonist Precursors

5-Chlorofuran-2-carboxylic acid (the hydrolyzed form of ethyl 5-chlorofuran-2-carboxylate) has been specifically cited as a reagent for synthesizing 3-(5-chloro-2-furoyl)-3,7-diazabicyclo[3.3.0]octane, an α4β2 nicotinic acetylcholine receptor agonist under investigation for cognitive disorders [1]. In this synthetic route, the 5-chloro substituent on the furoyl moiety is retained in the final agonist structure and contributes to target binding. The bromo analog would introduce steric bulk at the receptor binding pocket and alter the halogen–π interaction geometry, while the fluoro analog would substantially change the electronic character of the furoyl carbonyl. Procurement of the correct 5-chloro precursor is therefore essential for fidelity to the published structure–activity relationship [1].

Quote Request

Request a Quote for Ethyl 5-chlorofuran-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.